5-Fluor-2-methylbenzoesäure

Übersicht

Beschreibung

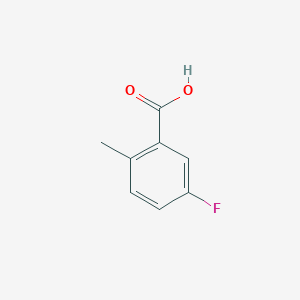

5-Fluoro-2-methylbenzoic acid is a fluorinated derivative of benzoic acid. It is a white crystalline solid with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol . This compound is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-methylbenzoic acid has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of benzamide derivatives, which are investigated as HIV-1 integrase inhibitors.

Materials Science: It serves as a building block for the synthesis of fluorinated polymers and other materials.

Organic Synthesis: It is employed as a substrate in various organic reactions to produce complex molecules.

Wirkmechanismus

Target of Action

5-Fluoro-2-methylbenzoic acid is a fluorinated ortho-toluic acid

Mode of Action

The compound is utilized in the synthesis of 3-arylisoquinolinones through a lithiation reaction . This suggests that it interacts with its targets by donating a fluorine atom, which is a common mode of action for fluorinated compounds.

Biochemical Pathways

The resulting 3-arylisoquinolinones, synthesized using this compound, are known to exhibit antiproliferative activity against cancer cells . This suggests that the compound may affect pathways related to cell proliferation and apoptosis.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . This suggests that it can be readily absorbed and distributed in the body, potentially affecting its bioavailability.

Result of Action

The 3-arylisoquinolinones, synthesized using 5-Fluoro-2-methylbenzoic acid, are known to bind to microtubules, suppress tubulin polymerization, and induce apoptosis in cancer cells . This suggests that the compound’s action results in molecular and cellular effects that inhibit cell proliferation and promote cell death.

Biochemische Analyse

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Cellular Effects

It has been suggested that halogenated acids may have an impact on cell surface hydrophobicity .

Molecular Mechanism

It is known that benzylic halides can react via an SN1 pathway, via the resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can undergo various reactions over time .

Metabolic Pathways

It is known that benzoic acid derivatives can participate in various metabolic reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Fluoro-2-methylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 2-bromo-5-fluorotoluene with n-butyllithium at low temperatures, followed by carbonation with dry ice to yield the desired product . Another method involves the nitration of 5-fluoro-2-methylbenzoic acid, followed by reduction, diazotization, and hydrolysis .

Industrial Production Methods: In industrial settings, 5-Fluoro-2-methylbenzoic acid is often produced through the bromination of 2-fluorotoluene, followed by a Grignard reaction with magnesium and subsequent carbonation . This method is preferred due to its scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-fluoro-2-methylbenzaldehyde.

Reduction: Reduction reactions can convert it to 5-fluoro-2-methylbenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Catalysts like iridium and copper are used in the presence of saturated ketones.

Major Products:

Oxidation: 5-Fluoro-2-methylbenzaldehyde

Reduction: 5-Fluoro-2-methylbenzyl alcohol

Substitution: Phthalides

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-5-methylbenzoic acid

- 5-Fluoro-3-hydroxy-2-methylbenzoic acid

- 5-Fluoro-2-methyl-3-nitrobenzoic acid

Comparison: 5-Fluoro-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. For example, 2-Fluoro-5-methylbenzoic acid has a different fluorine substitution position, leading to variations in its chemical behavior and applications .

Biologische Aktivität

5-Fluoro-2-methylbenzoic acid (CAS number 33184-16-6) is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly as an intermediate in the development of anti-cancer and antiviral agents. This article explores the biological activity of 5-fluoro-2-methylbenzoic acid, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.

- Chemical Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- Purity : >98%

- Melting Point : 130 °C – 132 °C

5-Fluoro-2-methylbenzoic acid exhibits biological activity primarily through its role as a precursor in the synthesis of various bioactive compounds. Notably, it has been involved in the development of:

- HIV-1 Integrase Inhibitors : The compound has been utilized to synthesize benzamide derivatives that act as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. These inhibitors have shown significant activity against the strand transfer reaction, with some derivatives displaying low micromolar IC₅₀ values (e.g., IC₅₀ = 5 μM) and selectivity for the strand transfer over other reactions .

- Anticancer Agents : Compounds derived from 5-fluoro-2-methylbenzoic acid have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives synthesized from this acid have been shown to bind to microtubules, suppressing tubulin polymerization and inducing apoptosis in cancer cells .

Synthesis Pathways

5-Fluoro-2-methylbenzoic acid can be synthesized through several methods, often involving fluorination and functionalization of benzoic acid derivatives. Key synthetic routes include:

- Bimetallic Catalysis : Reacting with saturated ketones in a bimetallic Ir/Cu catalytic reaction to produce phthalide derivatives .

- Lithiation Reactions : Utilized in the synthesis of 3-arylisoquinolinones through lithiation reactions, which are critical for developing anticancer agents .

Antiviral Activity

A study highlighted the design and synthesis of novel HIV integrase inhibitors derived from 5-fluoro-2-methylbenzoic acid. The most effective compound exhibited an IC₅₀ value of 5 μM and demonstrated over 40-fold selectivity for inhibiting strand transfer compared to other enzymatic processes . This specificity is crucial for minimizing side effects during antiviral therapy.

Anticancer Research

In another investigation, a series of compounds based on 5-fluoro-2-methylbenzoic acid were tested for cytotoxicity against lung cancer A-549 cells. The results indicated that certain derivatives exhibited significantly increased toxicity (>30%–40%) compared to standard treatments like doxorubicin (IC₅₀ = 5.1 μM) when evaluated at various concentrations . This suggests potential for further development into effective anticancer therapies.

Summary Table of Biological Activities

| Activity Type | Compound Derivative | IC₅₀ Value | Mechanism |

|---|---|---|---|

| HIV Integrase Inhibition | Benzamide derivative from 5-FMBA | 5 μM | Inhibits strand transfer reaction |

| Antiproliferative | 3-Arylisoquinolinones | Varies | Binds microtubules, induces apoptosis |

| Cytotoxicity | Various derivatives | >30% increase over control | Targeting cancer cell proliferation |

Eigenschaften

IUPAC Name |

5-fluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBLXLBINTYFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954803 | |

| Record name | 5-Fluoro-2-methylbenzoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33184-16-6 | |

| Record name | 5-Fluoro-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33184-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoicacid, 5-fluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2-methylbenzoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the interaction between 5-Fluoro-2-methylbenzoic acid and human 3-phosphoglycerate dehydrogenase?

A1: The research paper titled "Crystal structure of human 3-phosphoglycerate dehydrogenase in complex with 5-fluoro-2-methylbenzoic acid" [] investigates the structural details of this interaction. Specifically, the study successfully determined the crystal structure of human 3-phosphoglycerate dehydrogenase bound to 5-Fluoro-2-methylbenzoic acid. This information is valuable for understanding how 5-Fluoro-2-methylbenzoic acid interacts with the enzyme at a molecular level. Further research is needed to understand the functional implications of this binding, such as whether 5-Fluoro-2-methylbenzoic acid acts as an inhibitor or activator of the enzyme.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.